molecular formula C5H7F3N2O B8349078 2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

Cat. No. B8349078
M. Wt: 168.12 g/mol
InChI Key: LDAFTDZWNFRXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051325B2

Procedure details

A solution of 1,3-diaminopropan-2-ol (10.0 g, 111 mmol) and ethyl 2,2,2-trifluoroacetate (15.8 g, 111 mmol) in p-xylene (150 mL) was stirred at 160° C. for 4 h, then concentrated to remove solvent under reduced pressure to afford the crude product as an oil, which was used into next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][NH2:5].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=O>CC1C=CC(C)=CC=1>[F:7][C:8]([F:15])([F:14])[C:9]1[NH:1][CH2:2][CH:3]([OH:6])[CH2:4][N:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NCC(CN)O
Name
Quantity
15.8 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1NCC(CN1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.